Tetranitroblue tetrazolium chloride

Vue d'ensemble

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Tetranitroblue tetrazolium chloride plays a significant role in biochemical reactions. It serves as an oxidant in the detection of alkaline phosphatase . It interacts with enzymes, proteins, and other biomolecules, forming a deep blue-colored precipitate when it reacts with reactive oxygen species (ROS) in actively respiring cells .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by reacting with ROS, which are by-products of different metabolic pathways . This reaction can be used to assess cell viability as a function of redox potential .

Molecular Mechanism

The mechanism of action of this compound involves its reaction with ROS. When it reacts with ROS, it forms a formazan precipitate that can be detected as dark purple/blue spots under a bright-field microscope . This reaction is used to detect and quantify intracellular ROS in cells .

Subcellular Localization

It is known to react with ROS in actively respiring cells, indicating that it may be localized in the mitochondria where ROS are produced .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetranitroblue tetrazolium chloride involves the reaction of 3,3’-dimethoxy-4,4’-biphenylene with p-nitrophenyl tetrazolium chloride under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like sodium methoxide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Tetranitroblue tetrazolium chloride undergoes several types of chemical reactions, including:

Reduction: It is reduced to formazan dyes in the presence of reducing agents.

Oxidation: It can act as an oxidizing agent in certain biochemical assays.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include sodium dithionite and ascorbic acid. The reaction is typically carried out in an aqueous medium at room temperature.

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

Substitution: Nucleophilic substitution reactions often require a polar aprotic solvent like dimethyl sulfoxide.

Major Products

Reduction: The major product is a formazan dye, which is intensely colored and used in various assays.

Oxidation: The products depend on the specific oxidizing agent used but generally include oxidized forms of the compound.

Substitution: The products vary based on the nucleophile involved in the reaction.

Applications De Recherche Scientifique

Biochemical Assays

Enzyme Activity Detection

NBT is extensively utilized in enzyme activity assays, particularly for dehydrogenases. When these enzymes reduce NBT, a blue formazan product is formed, which can be quantified spectrophotometrically. This application is critical in assessing metabolic activities in various biological samples.

| Enzyme | Substrate | Detection Method |

|---|---|---|

| Glucose-6-phosphate dehydrogenase | Glucose-6-phosphate | NBT reduction to formazan |

| Lactate dehydrogenase | Lactate | NBT reduction |

| Succinate dehydrogenase | Succinate | NBT reduction |

Histochemistry

Visualization of Enzyme Activity

In histochemical applications, NBT is used to visualize enzyme activity within tissues. For instance, it can be conjugated with alkaline phosphatase as a marker in immunohistochemistry. The resulting blue precipitate indicates the location of enzyme activity within the tissue sections.

Clinical Diagnostics

Chronic Granulomatous Disease Testing

NBT is employed in clinical diagnostics, particularly for assessing phagocyte function in chronic granulomatous disease (CGD). In this context, the ability of phagocytes to reduce NBT indicates their capacity to produce reactive oxygen species necessary for bacterial killing.

- Test Principle: Phagocytes from patients are incubated with NBT. A higher blue score indicates normal function, while a lower score suggests impaired function typical of CGD.

Cell Viability Assays

NBT is also used in cell viability assays where live cells reduce NBT to form a blue formazan product. The intensity of the color correlates with the number of viable cells, making it useful for cytotoxicity studies.

Microbial Studies

In microbiology, NBT serves as a redox indicator for assessing microbial metabolic activity. It helps differentiate between viable and non-viable cells based on their ability to reduce the dye.

Case Study 1: Enzyme Activity in Erythrocytes

A study optimized the staining procedure for glucose-6-phosphate dehydrogenase using NBT, demonstrating its effectiveness in individual erythrocytes and providing insights into metabolic disorders .

Case Study 2: Xanthine Oxidoreductase Localization

Research utilizing NBT highlighted its role in localizing xanthine oxidoreductase activity within tissues, showcasing its utility in understanding metabolic pathways and enzyme distribution .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Nitro Blue Tetrazolium

- Neotetrazolium Chloride

- Methylthiazolyldiphenyltetrazolium

- Iodonitrophenyltetrazolium

Uniqueness

Tetranitroblue tetrazolium chloride is unique due to its high sensitivity and specificity as a redox indicator. It forms intensely colored formazan dyes, making it highly effective in detecting enzyme activity and cellular respiration. Compared to similar compounds, it offers better stability and lower background staining .

Propriétés

Numéro CAS |

1184-43-6 |

|---|---|

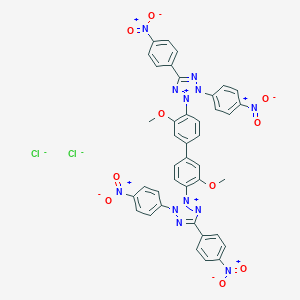

Formule moléculaire |

C40H28ClN12O10+ |

Poids moléculaire |

872.2 g/mol |

Nom IUPAC |

2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-3-ium;chloride |

InChI |

InChI=1S/C40H28N12O10.ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;/h3-24H,1-2H3;1H/q+2;/p-1 |

Clé InChI |

VHGSPFITCDCEAV-UHFFFAOYSA-M |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] |

SMILES canonique |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-] |

Key on ui other cas no. |

1184-43-6 |

Pictogrammes |

Health Hazard |

Synonymes |

tetranitro-BT tetranitrotetrazolium blue |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.